molecular formula C18H24N2O5 B2636675 Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate CAS No. 1902932-43-7

Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate

Cat. No.: B2636675
CAS No.: 1902932-43-7
M. Wt: 348.399
InChI Key: SFRLWTOKNSWFCM-UHFFFAOYSA-N
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Description

Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a benzyl carbamate group linked to an octahydrobenzo[b][1,4]dioxin moiety via an amino-oxoethyl spacer. Its molecular formula is C₃₂H₃₂N₂O₈ (molecular weight: 572.22 g/mol), as inferred from structural analogs in the literature .

Properties

IUPAC Name

benzyl N-[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylamino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c21-17(11-19-18(22)25-12-13-4-2-1-3-5-13)20-14-6-7-15-16(10-14)24-9-8-23-15/h1-5,14-16H,6-12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRLWTOKNSWFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CNC(=O)OCC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the octahydrobenzo[b][1,4]dioxin intermediate, which is then reacted with benzyl chloroformate and an appropriate amine under controlled conditions to form the desired carbamate compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Core Saturation : The target compound’s fully saturated octahydrobenzo[b][1,4]dioxin core may confer greater metabolic stability compared to L3’s dihydro derivative.
  • Functional Groups : L1’s ethyl carbamate and L2’s bromofuran acrylate contrast with the target’s benzyl carbamate, affecting binding affinity and solubility.
  • Linker Flexibility: The amino-oxoethyl spacer in the target compound and L2 may enhance conformational adaptability for protein binding compared to L3’s rigid methoxybenzamide linker.

Carbamate Derivatives with Dioxin Moieties

and highlight structurally related carbamates with varying substituents:

Compound (Source) Core Structure Functional Groups Molecular Weight Notable Properties
Target Compound Octahydrobenzo[b][1,4]dioxin Benzyl carbamate, amino-oxoethyl 572.22 High lipophilicity
Benzyl (2-hydrazinyl-2-oxoethyl)carbamate None (linear chain) Hydrazinyl-oxoethyl, benzyl carbamate 223.23 Reactive hydrazine group
Ethyl 2-((2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoate 2,3-Dihydrobenzo[b][1,4]dioxin Ethyl ester, isoquinoline, propanoate linker ~500 (estimated) Enhanced π-π stacking potential

Critical Observations :

  • Hydrazine vs. Amino Groups: The hydrazinyl group in ’s compound increases reactivity but may reduce stability compared to the target’s secondary amine .
  • Saturation Effects : The octahydro core in the target compound likely improves membrane permeability over dihydro analogs due to reduced ring strain and increased hydrophobicity .

Chromene-Linked Analogs

Compound 5 from , Benzyl (5-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromene-7-yl)oxy)acetamido)pentyl)carbamate , shares a chromene-dioxin hybrid structure but differs in linker length (pentyl vs. ethyl) and chromene substitution. Its molecular weight (572.22 g/mol) matches the target compound, but the chromene moiety may enhance UV absorption and π-stacking interactions, altering bioactivity .

Biological Activity

Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate is a carbamate derivative that exhibits a range of biological activities, making it a compound of significant interest in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_{16}H_{23}N_{1}O_{4}. Its structure features:

  • Benzyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Octahydrobenzo[b][1,4]dioxin Moiety : Imparts structural complexity and may influence pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Octahydrobenzo[b][1,4]dioxin Intermediate : This step may involve cyclization reactions.
  • Amidation Reaction : The octahydrobenzo[b][1,4]dioxin intermediate is reacted with a benzylamine derivative under controlled conditions.
  • Carbamoylation : The final step involves the introduction of the carbamate functional group.

Reaction conditions such as temperature, solvent choice, and pH are critical for optimizing yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure of intermediates and final products.

While the precise mechanisms of action for this compound are not fully elucidated, several hypotheses exist regarding its biological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Membrane Interaction : Potential interaction with membrane proteins such as ATP-binding cassette (ABC) transporters could affect drug resistance mechanisms in cancer cells.

Pharmacological Effects

Research indicates that this compound exhibits the following biological activities:

Activity TypeDescription
Antimicrobial Activity Preliminary studies suggest inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
Anti-inflammatory Properties The compound's structure suggests it may exhibit anti-inflammatory effects beneficial for treating inflammatory diseases.
Cytotoxicity In vitro assays have shown that it can induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds within the octahydrobenzo[b][1,4]dioxin class. For instance:

  • Antitumor Activity : A study demonstrated that derivatives of octahydrobenzo[b][1,4]dioxin exhibited significant cytotoxic effects against various cancer cell lines through apoptosis induction.
  • Inflammation Models : In vivo models showed that compounds with similar structures reduced inflammation markers significantly compared to control groups.

These findings underscore the potential therapeutic applications of this compound in treating infections and inflammatory diseases.

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